molecular formula C17H17N3O5S B2543676 N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313528-69-7

N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2543676
CAS No.: 313528-69-7
M. Wt: 375.4
InChI Key: UTJOUZRBQLGRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic N-acyl sulfonamide, a class of compounds recognized as valuable bioisosteres for carboxylic acids due to their similar pKa and enhanced hydrogen-bonding capacity . This compound is of significant interest in medicinal chemistry for hit/lead optimization, particularly in the exploration of novel antibacterial agents and carbonic anhydrase (CA) inhibitors . The N-acyl sulfonamide motif is a key pharmacophore found in several approved drugs and is considered an underexplored area of chemical space with high potential for discovering new bioactive molecules . The benzamide scaffold, a core structural element of this compound, is established in antimicrobial research. Related benzamide derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci , by targeting essential pathways such as lipoteichoic acid (LTA) biosynthesis . Furthermore, the N-acyl sulfonamide group is a privileged structure in the development of carbonic anhydrase inhibitors, which have therapeutic applications ranging from glaucoma and epilepsy to the targeting of hypoxia-inducible CA-IX in cancer research . This product is provided for research purposes to investigate these and other potential mechanisms of action. It is supplied as a high-purity compound to support your early-stage drug discovery and chemical biology studies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(18-14-5-7-15(8-6-14)20(22)23)13-3-9-16(10-4-13)26(24,25)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJOUZRBQLGRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nitration of aniline to form 4-nitroaniline, followed by the sulfonylation of pyrrolidine to produce pyrrolidin-1-ylsulfonyl chloride. These intermediates are then coupled with benzoyl chloride under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-(4-aminophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, while oxidation may produce N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzoic acid.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is C17H17N3O5SC_{17}H_{17}N_{3}O_{5}S with a molecular weight of approximately 375.4 g/mol. The compound features a nitro group and a pyrrolidine moiety, which contribute to its biological activity.

The synthesis typically involves several steps:

  • Nitration : Introduction of the nitro group to the phenyl ring.
  • Formation of Benzamide : Reaction with benzoyl chloride to form the benzamide.
  • Sulfonylation : Reaction with pyrrolidine and sulfonyl chloride to introduce the pyrrolidinylsulfonyl group.

These steps can be optimized for industrial production, utilizing continuous flow reactors for improved yield and consistency .

Medicinal Chemistry Applications

This compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. Its mechanism of action often involves binding to specific molecular targets, leading to inhibition of their activity. Notably, the nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

Case Study: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives were tested against human tumor cell lines (HeLa, HCT-116, MCF-7), showing IC50 values indicating effective cytotoxicity. The most potent compounds induced apoptosis through various mechanisms including caspase activation and phosphatidylserine translocation .

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa5Apoptosis induction
Similar Sulfonamide DerivativeHCT-1163Enzyme inhibition
Another AnalogMCF-77Reactive intermediate formation

Other Scientific Applications

Beyond medicinal chemistry, this compound finds applications in materials science due to its unique structural properties. It can be utilized in developing novel materials with specific functionalities, potentially impacting fields such as polymer chemistry and nanotechnology.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative states. The pyrrolidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The physicochemical properties of benzamide derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Physicochemical Properties of N-(4-nitrophenyl)benzamide Derivatives

Compound Name Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Pyrrolidin-1-ylsulfonyl Not Reported Not Reported Sulfonamide, Nitrophenyl
4-(Tetradecyloxy)-N-(4-nitrophenyl)benzamide Tetradecyloxy 131.7–133.6 71.07 Alkyloxy, Nitrophenyl
4-(Hydroxy)-N-(4-nitrophenyl)benzamide Hydroxy 163.6–165.2 73.13 Hydroxy, Nitrophenyl
4-(Chloro)-N-(4-nitrophenyl)benzamide Chloro 155.1–157.4 73.67 Halogen, Nitrophenyl
Compound 50 () N,N-Dimethylsulfamoyl Not Reported Not Reported Dimethylsulfamoyl, Thiazole
Compound 2D216 () Piperidin-1-ylsulfonyl Not Reported Not Reported Piperidine sulfonamide

Key Observations :

  • Alkyloxy substituents (e.g., tetradecyloxy) reduce melting points compared to polar groups like hydroxy or chloro, likely due to increased molecular flexibility .
  • The pyrrolidin-1-ylsulfonyl group in the target compound is structurally similar to the piperidin-1-ylsulfonyl group in Compound 2D216 but differs in ring size (5-membered vs. 6-membered), which may alter solubility and steric effects .
  • Halogenated derivatives (e.g., 4-chloro) exhibit moderate melting points, suggesting balanced intermolecular forces .

Key Observations :

  • Imidazole-substituted benzamides show pronounced antimicrobial and anticancer activities due to heterocyclic interactions with biological targets .
  • Sulfonamide derivatives (e.g., Compound 50, CDD-815202) are implicated in adjuvant and antitubercular activities, suggesting the sulfonamide moiety is critical for modulating immune or microbial pathways .

Biological Activity

N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H21_{21}N3_3O5_5S2_2, with a molecular weight of approximately 393.51 g/mol. The compound features a nitrophenyl group, a pyrrolidine ring, and a sulfonamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Sulfonamide Linkage : The reaction between 4-nitrophenylmethanesulfonyl chloride and pyrrolidine leads to the formation of the sulfonamide bond.
  • Purification : The crude product is purified using methods such as recrystallization or column chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects when compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL .

CompoundMIC (μg/mL)Target Bacteria
This compound3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that similar compounds can enhance apoptosis in cancer cells and inhibit proliferation by modulating pathways involving microRNA, particularly miR-21 .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : By affecting microRNA expression, the compound may alter signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various benzamide derivatives against resistant bacterial strains. The results indicated that modifications in the benzamide structure significantly impacted their MIC values, suggesting a structure-activity relationship that could guide future drug design .
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that certain derivatives could effectively induce apoptosis and inhibit cell growth through mechanisms involving miR-21 regulation .

Q & A

Basic: What synthetic routes are reported for N-(4-nitrophenyl)benzamide derivatives, and how can reaction conditions be optimized for higher yields?

Answer:
Nitrobenzamide derivatives are typically synthesized via coupling reactions between activated carboxylic acids (e.g., acyl chlorides) and aromatic amines. For example, intermediates like 4-(tetradecyloxy)-N-(4-nitrophenyl)benzamide are prepared by reacting 4-substituted benzoic acids with 4-nitroaniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation .
    Yield improvements (e.g., 59–73% for nitrobenzamides) correlate with stoichiometric excess of the acyl chloride and inert atmospheres to prevent hydrolysis .

Advanced: How can spectroscopic data (e.g., 1H^{1}\text{H}1H-NMR, FTIR) resolve structural ambiguities in N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

Answer:

  • 1H^{1}\text{H}-NMR : The 4-nitrophenyl group shows deshielded aromatic protons (δ 8.1–8.3 ppm, doublets), while pyrrolidine protons appear as multiplets (δ 2.8–3.5 ppm). Sulfonyl groups induce downfield shifts in adjacent protons .
  • FTIR : Key peaks include C=O stretch (~1680 cm1^{-1}), sulfonyl S=O asymmetric/symmetric stretches (~1360 cm1^{-1} and ~1150 cm1^{-1}), and NO2_2 symmetric stretch (~1520 cm1^{-1}) .
  • Elemental analysis : Carbon and nitrogen percentages (e.g., ~60% C, ~8% N) validate purity and substituent ratios .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

  • Enzyme inhibition : PARP-1 inhibition assays (via NAD+^+ depletion) are common for benzamide derivatives .
  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced: How can computational modeling predict the binding affinity of this compound to therapeutic targets like PARP-1?

Answer:

  • Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions between the sulfonyl-pyrrolidine moiety and PARP-1’s catalytic domain (e.g., hydrogen bonding with Gly863 and π-π stacking with Tyr907) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD (<2 Å) indicates stable binding .
  • QSAR : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with inhibitory potency .

Basic: What chromatographic methods are effective for purity analysis of nitrobenzamide derivatives?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm for nitro groups). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
  • TLC : Silica gel plates using ethyl acetate/hexane (1:1); nitro groups yield yellow spots under UV .

Advanced: How does the sulfonyl-pyrrolidine moiety influence physicochemical properties like solubility and logP?

Answer:

  • logP : The pyrrolidine-sulfonyl group increases hydrophilicity (calculated logP ~2.5 vs. ~3.8 for non-sulfonylated analogs) .
  • Solubility : Sulfonamides enhance aqueous solubility (e.g., ~50 µg/mL in PBS pH 7.4) due to hydrogen-bonding capacity .
  • Metabolic stability : Pyrrolidine reduces first-pass oxidation compared to piperidine analogs .

Basic: What safety precautions are recommended for handling nitrobenzamide derivatives?

Answer:

  • Toxicity : Nitro groups may be mutagenic; use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Desiccate at –20°C to prevent hydrolysis .

Advanced: Can crystallographic studies elucidate conformational flexibility of the pyrrolidin-1-ylsulfonyl group?

Answer:
Single-crystal X-ray diffraction reveals:

  • Sulfonyl geometry : Tetrahedral geometry around sulfur (O=S=O angle ~119°).
  • Pyrrolidine puckering : Envelope conformations in solid state; dynamics studied via variable-temperature NMR .

Basic: How is elemental analysis used to confirm the composition of N-(4-nitrophenyl)benzamide derivatives?

Answer:
Combustion analysis (CHNS/O) quantifies carbon (~60%), hydrogen (~5%), nitrogen (~8%), and sulfur (~7%) to validate stoichiometry. Deviations >0.3% indicate impurities .

Advanced: What strategies improve the metabolic stability of sulfonamide-containing compounds in preclinical studies?

Answer:

  • Isotere replacement : Substitute sulfonyl with carbonyl to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Replace labile hydrogens (e.g., pyrrolidine β-H) to slow metabolism .
  • Prodrug design : Mask polar groups (e.g., esterify sulfonamide) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.